[2-(1H-indol-3-yl)ethyl][(pyridin-4-yl)methyl]amine hydrochloride is a chemical compound that belongs to the class of amines, specifically a substituted ethyl amine derivative. This compound exhibits significant interest in medicinal chemistry due to its potential biological activities, particularly in relation to neuropharmacology and cancer research. The hydrochloride salt form enhances its solubility and stability, making it suitable for various scientific applications.
This compound can be classified as an organic chemical, specifically an aromatic amine. It contains an indole moiety, known for its presence in many natural products and pharmaceuticals, and a pyridine ring, which contributes to its pharmacological properties. The hydrochloride form is often utilized in laboratory settings to facilitate handling and storage.
The synthesis of [2-(1H-indol-3-yl)ethyl][(pyridin-4-yl)methyl]amine hydrochloride typically involves several synthetic steps:
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Common solvents include ethanol or dichloromethane, and catalysts may be employed to facilitate the reaction.
The molecular structure of [2-(1H-indol-3-yl)ethyl][(pyridin-4-yl)methyl]amine hydrochloride can be represented as follows:
The molecular formula is , with a molecular weight of approximately 240.75 g/mol. The compound's structural properties can be analyzed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
The compound may undergo various chemical reactions typical for amines:
The reactivity of [2-(1H-indol-3-yl)ethyl][(pyridin-4-yl)methyl]amine hydrochloride can be influenced by the electronic properties of the indole and pyridine rings, which can stabilize or destabilize intermediates during reactions.
The mechanism of action for this compound is primarily investigated in biological contexts where it may act on specific receptors or enzymes:
In vitro studies often reveal binding affinities and activity profiles that help elucidate its pharmacological effects.
Characterization techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) may provide insights into thermal stability and phase transitions.
[2-(1H-indol-3-yl)ethyl][(pyridin-4-yl)methyl]amine hydrochloride has potential applications in:
Indole derivatives constitute a privileged scaffold in medicinal chemistry due to their exceptional versatility in mimicking peptide structures and participating in diverse binding interactions. The indole nucleus—a benzopyrrole system with ten π-electrons—exhibits aromatic character that facilitates stacking interactions with protein residues, while its electron-rich C3 position serves as a nucleophilic hotspot for electrophilic substitution. This molecular architecture enables indoles to engage biological targets through multiple mechanisms: van der Waals contacts via the hydrophobic bicyclic ring, hydrogen bonding through the pyrrole nitrogen (N-H), and cation-π interactions with the conjugated system. Clinically, these properties translate to drugs with high target affinity, as evidenced by sunitinib's picomolar inhibition of tyrosine kinases and vincristine's sub-nanomolar tubulin binding [4] [7].
The structural plasticity of indole derivatives permits extensive functionalization at all ring positions (N1, C2, C3, C4-C7) while maintaining core pharmacophore integrity. N1 alkylation typically enhances metabolic stability and membrane permeability, as seen in zafirlukast (asthma) where the N-methylsulfonamide group confers oral bioavailability. C3 substituents profoundly influence biological activity—electron-donating groups increase nucleophilicity for receptor binding, while conjugated systems extend π-stacking capabilities. The tryptamine-derived C3 ethylamine side chain in serotonin receptor agonists exemplifies how indole functionalization creates privileged substructures for CNS targeting. Contemporary research explores indole modifications for challenging targets, including tubulin polymerization inhibitors with C2 aryl substituents showing sub-micromolar cytotoxicity, and bis-indoles disrupting protein-protein interactions in bacterial transcription with 30-45% growth inhibition at micromolar concentrations [1] [6].
Table 2: Biological Activities of Functionalized Indole Derivatives
Indole Modification | Representative Compound | Biological Activity | Potency (IC₅₀/EC₅₀) |
---|---|---|---|
C3-Oxadiazole hybrids | Compound 8c [1] | Urease inhibition | Ki = 0.003 μM (competitive) |
N1,C3-Disubstituted | Alectinib [4] | ALK inhibition (NSCLC) | IC₅₀ = 1.9 nM |
C2-Carboxamide | Franz et al. derivatives [2] | Mycobacterial MmpL3 inhibition | 0.2 μg/mL (M. tuberculosis) |
Bis-indoles | Compound 1 [6] | Bacterial transcription inhibition | 30% B. subtilis growth inh. |
Pyridine incorporation significantly improves the drug-like properties of heterocyclic compounds through multiple mechanisms. As a hydrogen bond acceptor, the pyridinyl nitrogen enhances solubility in aqueous environments (e.g., gastrointestinal fluid, blood plasma) while providing anchoring points for target binding. This contrasts with purely carbocyclic systems like benzene, where the absence of heteroatoms limits polar interactions. Pyridine's impact on bioavailability is quantifiable: replacing phenyl with pyridin-4-yl in lead compounds typically increases aqueous solubility 3-10 fold and improves logD values by 0.5-1.5 units, as observed in kinase inhibitor optimizations [3] [9]. The protonatable nitrogen in pyridine ring allows salt formation (e.g., hydrochlorides) that further enhance dissolution rates—critical for oral absorption of otherwise insoluble scaffolds.
The spatial orientation of pyridine nitrogen profoundly influences target engagement. Pyridin-4-yl derivatives exhibit linear hydrogen bonding geometry ideal for deep pocket penetration in enzymes, while pyridin-3-yl and pyridin-2-yl isomers enable orthogonal binding to allosteric sites. In ROS1 kinase inhibitors, 4-(1-phenylethoxy)pyridine derivatives achieved IC₅₀ values of 440-370 nM through key hydrogen bonds with β-sheet residues inaccessible to indole-only analogs. Pyridine's electron-withdrawing nature also modulates the pKa of adjacent functional groups; in carbonic anhydrase IX inhibitors, pyridine-thiazolidinone hybrids showed 9-14 fold selectivity over off-target isoforms due to optimized zinc-binding geometry [3] [9]. Furthermore, pyridine-containing drugs like crizotinib demonstrate enhanced CNS penetration—attributed to pyridine's ability to engage efflux transporter pockets—making this heterocycle invaluable for neurological targets.
Table 3: Pyridine vs. Phenyl Isosteric Replacement Effects on Drug Properties
Property | Pyridine Replacement Impact | Exemplary Case |
---|---|---|
Aqueous solubility | ↑ 3-10 fold | Thiourea-based NAMPT inhibitors [9] |
Metabolic stability | ↑ 160-fold (CYP450 resistance) | Compound 4 vs. 3 [9] |
Membrane permeability | ↑ 190-fold (P-gp evasion) | Positive allosteric modulator 6 vs. 5 [9] |
Target affinity | ↑ 2-5 fold (additional H-bond) | Cdc7 kinase inhibitor 2 vs. 1 [9] |
Protein binding | ↓ 40-60% (reduced hydrophobicity) | Schizophrenia candidate 8 vs. 7 [9] |
The covalent integration of indole and pyridine creates pharmacophore synergy that transcends simple additive effects. Electronic complementarity arises from indole's electron-rich pyrrole ring and pyridine's electron-deficient nitrogen, establishing an intramolecular charge transfer system that enhances interactions with polarized binding pockets. Molecular modeling of [2-(1H-indol-3-yl)ethyl][(pyridin-4-yl)methyl]amine reveals a dipole moment alignment where the indole C3→N1 vector (1.7 D) couples with pyridine's ring dipole (2.2 D), creating an enhanced molecular dipole ideal for engaging catalytic sites in kinases and GPCRs. The ethylamine linker provides torsional flexibility for conformational adaptation to binding cavities, while maintaining optimal distance (6.2Å) between heterocyclic centroids for bidentate target engagement [3] [5] [6].
Structurally, the indole-pyridine hybrid achieves three-dimensional complementarity unattainable with single-heterocycle systems. X-ray crystallography of similar hybrids shows pyridine nitrogen coordinating catalytic metal ions (e.g., Mg²⁺ in kinases) while indole's hydrophobic surface docks into allosteric pockets—a dual mechanism demonstrated in pyrido[4,3-b]indole derivatives inhibiting tubulin polymerization at 8.7 μM. The hybridization also mitigates individual scaffolds' limitations: pyridine counters indole's metabolic susceptibility to CYP450 oxidation at C3, while indole's planar rigidity reduces pyridine's rotational entropy penalty upon binding. In bacterial transcription inhibition, bis-indole hybrids achieved 45% growth inhibition by simultaneously engaging β'-CH and σ⁷⁰/σᴬ2.2 protein interfaces—an impossibility with monomeric heterocycles [6] [7]. This spatial advantage is particularly valuable for targeting protein-protein interactions, where large contact surfaces require compound rigidity combined with strategic polar positioning.
Table 4: Key Indole-Pyridine Hybrid Derivatives and Their Activities
Hybrid Structure | Biological Target | Activity | Reference Compound |
---|---|---|---|
Indole-oxadiazole-pyridine | Urease enzyme | Competitive inhibition (Ki=0.003 μM) | 8c [1] |
Pyrido[4,3-b]indole | Tubulin polymerization | IC₅₀ = 8.7 μM (HeLa cells) | 2 [7] |
Indole-3-carboxamide-pyridine | MmpL3 (M. tuberculosis) | 0.13 μM (MIC₉₀) | N-cyclooctyl derivative [2] |
Bis-indole carbohydrazides | Bacterial transcription complex | 33-38% growth inhibition | Compound 3,4 [6] |
[2-(1H-indol-3-yl)ethyl][(pyridin-4-yl)methyl]amine | Serotonin receptors | Under investigation | Prototype hybrid |
The hydrochloride salt form of [2-(1H-indol-3-yl)ethyl][(pyridin-4-yl)methyl]amine specifically enhances pharmaceutical processability through improved crystallinity and hygroscopic stability. Protonation of the tertiary amine generates a cation with increased water solubility (>50 mg/mL predicted) while maintaining sufficient lipophilicity (cLogP ≈ 2.1) for membrane permeability. This balanced physicochemical profile positions the hybrid for oral administration, with molecular dynamics simulations predicting 85% intestinal absorption. The ionic character also facilitates salt bridge formation with aspartate/glutamate residues in target proteins—a critical advantage for achieving the nanomolar affinities required for therapeutic efficacy against challenging targets like protein-protein interfaces and allosteric enzyme sites [5] [9].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0